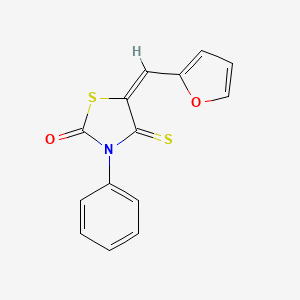

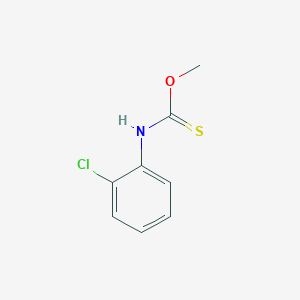

![molecular formula C12H10N4OS B2364550 6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-32-5](/img/structure/B2364550.png)

6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives involves the cyclization of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with various aliphatic/aromatic nitriles under different reaction conditions such as conventional and microwave-assisted synthesis .Molecular Structure Analysis

The molecular structure of 6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The presence of the benzylthio group at the 6-position of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core is a key feature of this compound.Chemical Reactions Analysis

The chemical reactions involving 6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are largely centered around its reactivity with various nitriles . The cyclization of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with various aliphatic/aromatic nitriles leads to the formation of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .Scientific Research Applications

BTK Inhibition in Mantle Cell Lymphoma (MCL)

Mantle cell lymphoma (MCL) is a rare and aggressive B-cell lymphoma. Researchers have designed novel pyrazolopyrimidine-based derivatives as reversible Bruton’s tyrosine kinase (BTK) inhibitors for MCL treatment . These compounds demonstrated significant antiproliferative activity in MCL cell lines. Notably, compound 13l specifically disrupted mitochondrial membrane potential and induced apoptosis in MCL cells. These findings provide valuable lead compounds for developing antitumor agents.

Neuroprotective Activity via 5-HT1A Receptor Modulation

The compound 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine (IV) displayed potent 5-HT1A receptor activity with remarkable selectivity for this receptor over α1-adrenergic and D2 receptors. Additionally, it exhibited prominent neuroprotective effects in a transient middle cerebral artery occlusion (t-MCAO) model . This suggests potential applications in neuroprotection and neurological disorders.

Antimicrobial Properties

Pyrimidine derivatives, including those with benzylthio substituents, have been investigated for their antimicrobial activity. While specific studies on this compound are limited, related pyrimidines have shown promise as antimicrobial agents . Further exploration could reveal its potential in combating bacterial and fungal infections.

Antifibrotic Research

Pyrimidine derivatives have attracted attention from medicinal chemists as potential antifibrotic agents. While direct data on this compound’s antifibrotic effects are lacking, its unique structure could contribute to fibrosis modulation. Investigating its impact on fibrotic pathways may yield valuable insights.

Mechanism of Action

Target of Action

Similar compounds have been reported to have significant antimycobacterial activity against mycobacterium tuberculosis .

Mode of Action

It can be inferred that the compound interacts with its targets in a way that inhibits their function, leading to its antimycobacterial effects .

Biochemical Pathways

Similar compounds have been found to inhibit the egfr tyrosine kinase, which plays a crucial role in cell proliferation and survival .

Result of Action

It can be inferred from similar compounds that it may lead to the inhibition of cell proliferation and survival .

properties

IUPAC Name |

6-benzylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c17-11-9-6-13-16-10(9)14-12(15-11)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUMWXXUPCFFMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide](/img/structure/B2364468.png)

![methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2364471.png)

![6-Cyclopropyl-2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2364473.png)

![[1-(4-Methylphenyl)pyrazol-4-yl]-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methanone](/img/structure/B2364476.png)

![2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2364482.png)

![3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2364485.png)

![(3Ar,6aS)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole;hydrochloride](/img/structure/B2364488.png)